Physostigmine

Description

Properties

IUPAC Name |

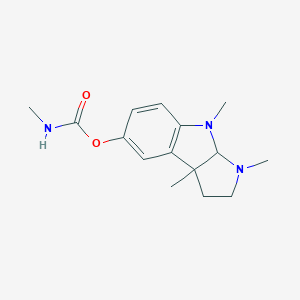

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVFDBKTWXHHD-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023471 | |

| Record name | Physostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals | |

CAS No. |

57-47-6 | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Physostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | physostigmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Physostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Physostigmine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1VM840SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physostigmine: A Technical Guide to a Reversible Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physostigmine, a parasympathomimetic alkaloid derived from the Calabar bean (Physostigma venenosum), is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By impeding AChE activity, this compound effectively increases the concentration and duration of action of acetylcholine at cholinergic synapses, leading to a variety of physiological effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and physical properties, pharmacokinetics, and therapeutic applications, with a focus on its use as an antidote for anticholinergic toxicity. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Historically used as an ordeal poison in West Africa, this compound's medicinal properties were first recognized in the 19th century.[1][3] Its ability to cross the blood-brain barrier, a characteristic not shared by quaternary amine cholinesterase inhibitors like neostigmine, allows it to exert effects on both the central and peripheral nervous systems.[2][4][5] This property makes it particularly valuable in treating central anticholinergic syndrome.[4][6][7] While it was once investigated for the treatment of Alzheimer's disease, its use for this indication has been largely superseded by newer agents with more favorable side-effect profiles.[1][8] Today, its primary clinical applications are in the treatment of glaucoma and as a crucial antidote for poisoning by anticholinergic agents.[1][9][10]

Chemical and Physical Properties

This compound is a tertiary amine with the chemical formula C15H21N3O2.[1][11] It is a white, odorless, microcrystalline powder.[11] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3aR,8aS)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate | [1] |

| Molecular Formula | C15H21N3O2 | [1][11] |

| Molecular Weight | 275.35 g/mol | [11] |

| CAS Number | 57-47-6 | [1][11] |

| Melting Point | 105-106 °C (stable form), 86-87 °C (unstable form) | [12] |

| pKa | 7.9 | [10] |

| Solubility | Slightly soluble in water; soluble in alcohol, benzene, chloroform, and oils. | [12] |

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

This compound's pharmacological effects stem from its role as a competitive, reversible inhibitor of acetylcholinesterase (AChE).[1][2][12] It binds to the anionic and esteratic sites of AChE, forming a carbamylated enzyme complex that is slow to hydrolyze.[7] This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission at both muscarinic and nicotinic receptors.[1][9][12]

Figure 1: Mechanism of this compound Action at the Cholinergic Synapse.

Quantitative Inhibition Data

The inhibitory potency of this compound against acetylcholinesterase is concentration-dependent. The following table summarizes key inhibitory constants from various studies.

| Parameter | Value | Species/Source | Reference |

| IC50 | 0.15 µM | Horse Serum Butyrylcholinesterase | [8] |

| IC50 | 40 nM | Unknown Origin AChE | [11] |

| IC50 | 43 nM | Human Acetylcholinesterase | [11] |

| IC50 | 53 µM | Electric Eel Acetylcholinesterase | [11] |

| IC50 (Human AChE) | 0.117 ± 0.007 µM | Human Whole Blood | [13] |

| IC50 (Human BChE) | 0.059 ± 0.012 µM | Human Whole Blood | [13] |

| Ki | 0.02-0.37 µM | Electric Eel Acetylcholinesterase | [8] |

| Ki | 34 nM | Electric Eel Acetylcholinesterase | [11] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. Its ability to cross the blood-brain barrier is a key feature influencing its therapeutic applications.

| Parameter | Route of Administration | Value | Species | Reference |

| Half-life (t1/2) | Intravenous | 0.5 hours | Human | [14][15] |

| Half-life (t1/2) | Transdermal | 4.9 hours | Human | [14][15] |

| Half-life (plasma) | Intramuscular | 16 minutes | Rat | [10] |

| Half-life (brain) | Intramuscular | 17 minutes | Rat | [10] |

| Bioavailability | Oral | 3% | Human | [14][15] |

| Bioavailability | Transdermal | 36% | Human | [14][15] |

| Metabolism | - | Rapidly hydrolyzed by cholinesterases | Human | [12] |

Therapeutic Applications

Antidote for Anticholinergic Toxicity

This compound is a primary antidote for poisoning by substances with anticholinergic properties, such as atropine, scopolamine, and certain antihistamines and tricyclic antidepressants.[4][6][7] It effectively reverses both central and peripheral manifestations of the anticholinergic toxidrome.[4]

Clinical Efficacy in Anticholinergic Toxicity

| Study | Design | Comparison | Key Findings | Reference |

| Wang et al. | Randomized Clinical Trial | This compound vs. Lorazepam | This compound was superior in controlling delirium and agitation. | [16][17] |

| Burns et al. | Retrospective Chart Review | This compound vs. Benzodiazepines | This compound controlled agitation in 96% of patients vs. 24% for benzodiazepines. Delirium was reversed in 87% of this compound-treated patients. | [16] |

| Retrospective Cohort Study | Observational | - | This compound had a good safety profile and often improved or resolved anticholinergic delirium in doses less than 2 mg. | [6][18] |

Clinical Protocol for Anticholinergic Toxicity

The administration of this compound requires careful monitoring in a clinical setting.

-

Patient Selection: Indicated for patients with severe central anticholinergic toxicity (e.g., agitated delirium, hallucinations, seizures) not responsive to supportive care.[6]

-

Contraindications: Bradycardia, intraventricular or AV block, bronchospasm, and known hypersensitivity. Caution is advised in patients with suspected tricyclic antidepressant overdose due to the risk of cardiac toxicity.

-

Dosage (Adult): 1-2 mg administered intravenously as a slow infusion over at least 5 minutes.[19] The dose may be repeated every 5 to 10 minutes if the desired response is not achieved, up to a maximum of 4 mg.[19]

-

Dosage (Pediatric): 0.02 mg/kg intravenously, infused slowly over at least 5 minutes, with a maximum initial dose of 0.5 mg.[19] This may be repeated every 5 to 10 minutes up to a total dose of 2 mg.[19]

-

Monitoring: Continuous cardiac monitoring and availability of atropine and benzodiazepines are essential to manage potential cholinergic side effects or seizures.[19]

Glaucoma

Topical application of this compound causes pupillary constriction (miosis) and increases the outflow of aqueous humor, thereby reducing intraocular pressure in glaucoma.[10][20]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for quantifying AChE activity and inhibition.

Figure 2: Experimental Workflow for the Ellman's Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer at pH 8.0.

-

Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a 14 mM solution of acetylthiocholine iodide (substrate) in the phosphate buffer.

-

Prepare a stock solution of acetylcholinesterase (1 U/mL).

-

Prepare various concentrations of the test inhibitor (this compound).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the test inhibitor solution (or buffer for control).

-

Add 10 µL of the AChE solution.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the acetylthiocholine iodide solution.

-

Shake the plate for 1 minute.

-

After 10 minutes of incubation, stop the reaction by adding 20 µL of 5% sodium dodecyl sulfate (SDS).

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo sampling of neurotransmitters from specific brain regions in awake, freely moving animals.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized animal.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1.25 µL/min).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

This compound Administration: To measure acetylcholine, a cholinesterase inhibitor like this compound (e.g., 10 µM) is often included in the perfusion fluid to prevent the rapid degradation of acetylcholine and allow for its detection.

-

Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or radioimmunoassay (RIA).

Adverse Effects and Toxicity

The adverse effects of this compound are primarily due to excessive cholinergic stimulation and can include:

-

Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, increased salivation, sweating, and bronchospasm.[1]

-

Nicotinic effects: Muscle weakness and fasciculations.

-

Central nervous system effects: Dizziness, headache, and in cases of overdose, seizures.[1]

Overdose can lead to a cholinergic crisis, characterized by severe muscarinic and nicotinic symptoms, which can progress to respiratory arrest and cardiac paralysis.[1]

Conclusion

This compound remains a clinically significant drug due to its potent, reversible inhibition of acetylcholinesterase and its ability to act centrally. Its primary role as an antidote for anticholinergic toxicity is well-established, with clear clinical protocols for its safe and effective use. While its therapeutic window is narrow, a thorough understanding of its pharmacology, pharmacokinetics, and potential for adverse effects allows for its judicious application in appropriate clinical settings. The experimental protocols outlined in this guide provide a framework for further research into the nuanced effects of this compound and the development of novel cholinergic agents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Table 15 from The Pharmacology of this compound | Semantic Scholar [semanticscholar.org]

- 4. publications.aap.org [publications.aap.org]

- 5. This compound or Rivastigmine for Anticholinergic Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. Pharmacokinetics of this compound in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of this compound in man following a single application of a transdermal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 17. Safety and effectiveness of this compound: a 10-year retrospective review<sup/> - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. emdocs.net [emdocs.net]

- 19. Determination of acetylcholine release in the striatum of anesthetized rats using in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of acetylcholine, choline and this compound in microdialysis samples from rat hippocampus by microbore liquid chromatography/electrochemistry on peroxidase redox polymer coated electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physostigmine: A Technical Guide to Its Natural Sources and Extraction from the Calabar Bean

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physostigmine, a potent, reversible acetylcholinesterase inhibitor, has a long and storied history, from its use as an ordeal poison in West Africa to its application in modern medicine for treating glaucoma and anticholinergic toxicity. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on the Calabar bean (Physostigma venenosum), its principal biological reservoir. Detailed methodologies for the extraction and purification of this compound are presented, alongside a summary of its biosynthetic pathway and mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is a parasympathomimetic alkaloid primarily found in the seeds of the Calabar bean (Physostigma venenosum), a perennial climbing plant native to tropical West Africa.[1][2] The beans, also known as ordeal beans, were historically used in "trial by ordeal" ceremonies by the Efik people of Old Calabar (present-day Nigeria).[1][3] Besides Physostigma venenosum, this compound has also been reported to occur in the fruit of the Manchineel tree (Hippomane mancinella).[4]

The Calabar bean contains a variety of alkaloids, with this compound (also known as eserine) being the most significant in terms of both concentration and pharmacological activity.[2] Other alkaloids present in the bean include eseramine, physovenine, and geneserine.[2]

Quantitative Alkaloid Content

The concentration of total alkaloids in Calabar beans can vary, but typically ranges from 0.15% to 0.3% of the seed's dry weight. This compound is the major constituent among these alkaloids.

| Plant Source | Part | Active Alkaloid | Concentration Range (% of dry weight) | Reference(s) |

| Physostigma venenosum | Seeds (Calabar bean) | This compound | 0.15 - 0.3 (total alkaloids) | [5] |

| Hippomane mancinella | Fruit | This compound | Not specified | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that starts with the amino acid tryptophan. While traditionally associated with the Calabar bean, the biosynthetic pathway has been elucidated in the bacterium Streptomyces griseofuscus. The pathway involves an unusual acetylation-dependent reaction cascade. The key precursor for the pyrroloindole skeleton of this compound is 5-hydroxytryptophan. The biosynthetic gene cluster (psm) encodes a series of enzymes responsible for the transformation.

Caption: Proposed biosynthetic pathway of this compound from tryptophan.

Extraction of this compound from Calabar Bean

The extraction of this compound from the Calabar bean is a multi-step process that leverages the principles of alkaloid chemistry. The following is a detailed experimental protocol for a laboratory-scale extraction and purification.

Experimental Protocol: Solvent Extraction

This protocol is based on the general principles of alkaloid extraction from plant materials.[6][7]

Materials and Reagents:

-

Dried Calabar beans (Physostigma venenosum)

-

Grinder or mill

-

Ethanol (95%)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (NaOH), 2 M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

pH meter or pH indicator strips

Procedure:

-

Preparation of Plant Material:

-

Grind the dried Calabar beans into a fine powder to increase the surface area for extraction.

-

-

Maceration:

-

Soak the powdered beans in 95% ethanol in a sealed container for 48-72 hours at room temperature with occasional agitation. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

-

Filtration and Concentration:

-

Filter the ethanolic extract through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude ethanolic extract.

-

-

Acid-Base Extraction:

-

Dissolve the crude extract in 2 M HCl. This will convert the basic this compound into its water-soluble hydrochloride salt.

-

Wash the acidic solution with dichloromethane in a separatory funnel to remove non-polar impurities. Discard the organic layer.

-

Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of 2 M NaOH. This will convert the this compound hydrochloride back to its free base form, which is soluble in organic solvents.

-

Extract the alkaline solution multiple times with dichloromethane.

-

Combine the organic layers.

-

-

Drying and Final Concentration:

-

Dry the combined dichloromethane extracts over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator to yield the crude this compound extract.

-

Caption: Experimental workflow for the extraction of this compound.

Experimental Protocol: Purification by Column Chromatography

Further purification of the crude extract is necessary to isolate this compound. Column chromatography is a standard method for this purpose.[8][9]

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin-layer chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure chloroform).

-

Carefully pack the slurry into the glass column, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol to chloroform).

-

-

Fraction Collection and Analysis:

-

Collect the eluate in small fractions.

-

Monitor the separation by spotting the fractions on TLC plates and visualizing under a UV lamp.

-

Combine the fractions containing pure this compound.

-

-

Final Concentration:

-

Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.

-

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its pharmacological effects by acting as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6][10] By inhibiting AChE, this compound increases the concentration and duration of action of ACh at the neuromuscular junction and in the central nervous system.[6] This leads to enhanced cholinergic neurotransmission.

The inhibitory action of this compound involves the carbamylation of a serine residue in the active site of AChE. This carbamylated enzyme is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine.

Caption: Signaling pathway illustrating the mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and its origins in traditional medicine. The Calabar bean stands as its most important natural source. The extraction and purification of this compound from this source, while involving standard alkaloid chemistry techniques, require careful execution to achieve high purity and yield. A thorough understanding of its biosynthesis and mechanism of action is crucial for further research into its therapeutic applications and for the development of novel acetylcholinesterase inhibitors. This guide provides a foundational technical overview to aid researchers and professionals in their work with this important natural product.

References

- 1. The Calabar bean and this compound: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 2. ajpps.org [ajpps.org]

- 3. Episodes in the Story of this compound [triggered.edina.clockss.org]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. column-chromatography.com [column-chromatography.com]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

The Synthesis and Stereochemical Landscape of Physostigmine: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the synthetic strategies and stereoisomer characterization of physostigmine, a pivotal alkaloid in neuroscience and medicine. This document details established synthetic routes, including the classic Julian total synthesis and modern enantioselective approaches. Furthermore, it outlines the critical techniques for the separation and characterization of its stereoisomers, crucial for understanding its pharmacological activity.

I. Total Synthesis of this compound: From Racemic to Enantiopure

The intricate tricyclic structure of this compound, featuring two stereocenters, has made it a challenging and attractive target for synthetic chemists. Over the years, numerous approaches have been developed, evolving from racemic syntheses to highly stereoselective methods.

The Landmark Julian Synthesis (1935)

The first total synthesis of this compound was a landmark achievement by Percy L. Julian and Josef Pikl in 1935. This multi-step synthesis, while not stereoselective, laid the groundwork for future endeavors and remains a classic example of alkaloid synthesis. The key intermediate in this synthesis is (L)-eseroline, which can be converted to this compound.

Experimental Protocol: Key Steps in the Julian Synthesis

While the full detailed protocol is extensive, a key transformation involves the reductive cyclization to form the core pyrrolidinoindoline ring system. A representative procedure for a similar reductive cyclization is as follows:

-

Reduction of a nitro group followed by carbamoylation and reductive cyclization: A solution of the nitro-precursor in an appropriate solvent (e.g., methanol or ethanol) is subjected to catalytic hydrogenation (e.g., using Pd/C or PtO₂) under a hydrogen atmosphere. Following reduction of the nitro group to the amine, the resulting intermediate is treated with a carbamoylating agent (e.g., methyl isocyanate) to introduce the carbamate moiety. The final reductive cyclization to form the cis-ring junction of the eseroline core can then be achieved.

Enantioselective Syntheses: Accessing the Biologically Active (-)-Physostigmine

The pharmacological activity of this compound resides primarily in the (-)-enantiomer. Consequently, the development of enantioselective syntheses has been a major focus of modern organic chemistry. These strategies employ chiral auxiliaries, asymmetric catalysis, or chiral starting materials to control the stereochemistry of the final product.

One notable approach involves the use of a chiral malonic acid mono-ester, prepared via enzymatic resolution, to introduce the desired stereochemistry. Another strategy utilizes a catalytic asymmetric Heck cyclization to form a key oxindole intermediate with high enantiomeric excess.

Table 1: Comparison of Selected Enantioselective Synthesis Strategies for (-)-Physostigmine

| Synthetic Strategy | Chiral Source/Catalyst | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrolysis | Pig Liver Esterase (PLE) | Chiral malonic acid | ~15-20% | 99% | |

| Catalytic Asymmetric Heck Cyclization | Chiral Ligand/Palladium Catalyst | (S)-Oxindole aldehyde | Not reported | 95% | |

| Alkylative Cyclization from Tryptophan | L-Tryptophan | Chiral pyrroloindole | Good | High | |

| Michael Addition to Nitroolefins | Takamoto's thiourea catalyst | Quaternary center indolinone | Good | High |

II. Characterization and Separation of this compound Stereoisomers

Given the stereospecific nature of its biological activity, the ability to separate and characterize the stereoisomers of this compound is of paramount importance. Various analytical techniques are employed for this purpose.

Chromatographic Methods: Resolving Enantiomers and Diastereomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of this compound stereoisomers. Chiral stationary phases (CSPs) are essential for resolving enantiomers.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (typically around 254 nm).

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

For the separation of diastereomers, standard reversed-phase HPLC methods can often be employed, as diastereomers have different physical properties.

Table 2: Representative HPLC Methods for this compound Analysis

| Analytical Goal | Column Type | Mobile Phase | Detection | Reference |

| Enantiomeric Separation | Chiral Stationary Phase | Hexane/Isopropanol (gradient or isocratic) | UV (254 nm) | |

| Analysis of this compound and Metabolites | Kinetex C18 (Reversed-Phase) | Acetonitrile/Water with formic acid (gradient) | Fluorescence (Ex: 254 nm, Em: 355 nm) | |

| Analysis in Pharmaceutical Formulations | Newcrom R1 (Reversed-Phase) | Acetonitrile/Water with phosphoric acid | UV |

Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its intermediates. While enantiomers are indistinguishable by NMR in an achiral solvent, the formation of diastereomeric derivatives with a chiral resolving agent can allow for their differentiation. Furthermore, detailed analysis of coupling constants in ¹H NMR spectra can provide information about the relative stereochemistry of the ring junction.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a chiral molecule. The crystal structure of (-)-physostigmine has been determined, confirming its absolute configuration. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state.

III. Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Caption: Key stages in the Julian total synthesis of (-)-physostigmine.

Caption: General workflow for an enantioselective synthesis of this compound.

Caption: Logical flow for the separation and characterization of this compound stereoisomers.

An In-depth Technical Guide to the Comparative Properties of Physostigmine Salicylate and Physostigmine Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, stability, and mechanism of action of physostigmine salicylate and its corresponding free base form, eserine. The information presented herein is intended to support research, development, and formulation activities involving this critical reversible acetylcholinesterase inhibitor.

Physicochemical Properties: A Comparative Analysis

The selection of a salt form versus a free base is a critical decision in drug development, impacting solubility, stability, and bioavailability. This compound salicylate is the salt form commonly used in pharmaceutical preparations, offering distinct advantages in handling and formulation over the free base. A summary of their core physicochemical properties is presented below.

Table 1: Comparative Physicochemical Properties

| Property | This compound Free Base (Eserine) | This compound Salicylate |

|---|---|---|

| CAS Number | 57-47-6[1][2] | 57-64-7[1][3] |

| Molecular Formula | C₁₅H₂₁N₃O₂[1][2] | C₂₂H₂₇N₃O₅[1] |

| Molecular Weight | 275.35 g/mol [1][2] | 413.47 g/mol [1][3] |

| Appearance | White, odorless, microcrystalline powder[4] | White, shining, odorless crystals or powder[5] |

| Melting Point | 105-106 °C (stable form); 86-87 °C (unstable form)[1] | 185-187 °C[1] |

| pKa | pKa₁: 6.12; pKa₂: 12.24[1] | Not directly available (Salt of a weak base and weak acid) |

Table 2: Comparative Solubility Profile

| Solvent | This compound Free Base (Eserine) | This compound Salicylate |

|---|---|---|

| Water | Slightly soluble[1][6]. (Reported as ~1 mg/mL)[7] | 1 g in 75 mL at 25°C (~13.3 mg/mL)[1][5]; 1 g in 16 mL at 80°C[1] |

| PBS (pH 7.2) | Data not available | ~1 mg/mL[8] |

| Alcohol | Soluble[1] | 1 g in 16 mL[1][5] |

| Chloroform | Soluble[1] | 1 g in 6 mL[1][5] |

| Ether | Soluble[1] | 1 g in 250 mL[1][5] |

| DMSO | Soluble[2] | Soluble[3][8] |

| Oils | Soluble[1] | Data not available |

The salicylate salt form exhibits significantly higher aqueous solubility compared to the free base, a crucial attribute for the formulation of injectable and ophthalmic solutions.[1][5][6][7]

Stability Profile

Both this compound free base and its salicylate salt are susceptible to degradation upon exposure to heat, light, and air, typically resulting in a reddish discoloration due to oxidation.[1][5] This degradation leads to a loss of pharmacological activity.[5]

-

This compound Free Base: Both solid and solution forms are unstable and will turn red upon exposure to environmental factors.[1]

-

This compound Salicylate: While also sensitive, its solutions demonstrate greater stability, particularly under acidic conditions.[5][9] Aqueous solutions are typically neutral to slightly acidic (a 0.5% solution has a pH of 5.8) and will also turn red over time.[5][10] For optimal stability, especially during thermal sterilization like autoclaving, a pH of approximately 3 is recommended.[9][11] The use of antioxidants, such as ascorbic acid, has been shown to be highly effective in stabilizing this compound salicylate injection solutions.[11][12]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[13][14][15] By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the synapse.[10][13] This leads to an indirect stimulation of both nicotinic and muscarinic acetylcholine receptors in the central and peripheral nervous systems.[13][14] As a tertiary amine, this compound can readily cross the blood-brain barrier to exert its effects centrally.[10][14]

Caption: this compound inhibits AChE, increasing ACh levels and stimulating cholinergic receptors.

Experimental Protocols

4.1 Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[16]

Objective: To determine the equilibrium solubility of this compound salicylate and this compound free base in a specified buffer system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Materials:

-

This compound salicylate powder

-

This compound free base powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Prepare a series of standard solutions of the test compound in the chosen solvent at known concentrations for the HPLC calibration curve.

-

Addition of Excess Solid: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial containing a known volume of PBS (e.g., 2 mL). The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[17]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the suspension to shake for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[16][18]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the solid from the liquid phase, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[16]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particulates are transferred, filter the collected supernatant through a 0.22 µm syringe filter.[19]

-

Quantification: Dilute the filtered sample with the solvent as necessary to fall within the range of the HPLC calibration curve. Analyze the sample using the validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The equilibrium solubility is reported as the mean concentration from replicate experiments (typically n=3), expressed in units such as mg/mL or µg/mL.

Visualization of Comparative Workflow

The following diagram outlines a logical workflow for the comparative evaluation of this compound free base and its salicylate salt form during the drug development process.

Caption: Workflow for comparing this compound forms from characterization to selection.

Conclusion

The selection between this compound salicylate and its free base is dictated by the intended application and formulation requirements. This compound salicylate offers superior aqueous solubility and potentially enhanced stability in acidic formulations, making it the preferred choice for aqueous parenteral and ophthalmic dosage forms.[1][5][9] The free base, while less soluble in water, may be suitable for non-aqueous formulations or specific solid dosage forms where its lower molecular weight is advantageous. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their drug development programs.

References

- 1. This compound [drugfuture.com]

- 2. medkoo.com [medkoo.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound SALICYLATE CAS#: 57-64-7 [m.chemicalbook.com]

- 6. This compound | CAS#:57-47-6 | Chemsrc [chemsrc.com]

- 7. This compound [drugcentral.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. The Effects of Autoclaving on the Stability of this compound Salicylate in Buffer Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 10. This compound Salicylate Injection [dailymed.nlm.nih.gov]

- 11. [Stabilization of this compound salicylate injection solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [The stabilization of this compound salicylate injection solutions. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Context of Physostigmine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of physostigmine in the evolution of neuroscience. From its origins as a tribal ordeal poison to its instrumental function in establishing the principles of chemical neurotransmission and the development of therapies for neurological disorders, this compound has been a cornerstone of neuropharmacology. This document provides a detailed historical context, summarizes key experimental data, and outlines foundational experimental protocols.

Discovery and Early History: From Ordeal Bean to Medical Marvel

This compound's story begins with the Calabar bean (Physostigma venenosum), the seed of a plant native to West Africa. The Efik and Ibibio peoples of what is now Nigeria used the beans in "ordeal by poison" ceremonies to determine guilt or innocence. In 1846, Sir Robert Christison was one of the first Western scientists to study the bean, and in 1862, Thomas Richard Fraser, in his final thesis at the University of Edinburgh, first suggested its potential medical applications. The active alkaloid, initially called "eserine," was first isolated in 1864 and later named this compound. Its first synthesis was achieved by Percy Lavon Julian and Josef Pikl in 1935.

Early medical applications were driven by its observed effects. In the 1860s, it was introduced into ophthalmology as a miotic agent to constrict the pupil and as an antagonist for atropine poisoning. A significant breakthrough occurred in 1934 when Dr. Mary Walker discovered that an injection of this compound could temporarily reverse the profound muscle weakness in patients with myasthenia gravis, noting its symptomatic similarity to curare poisoning, for which this compound was a known antidote.

Elucidation of the Mechanism of Action: The Cholinergic Synapse

The true impact of this compound on neuroscience came with the elucidation of its mechanism of action. In the 1920s, Otto Loewi's groundbreaking experiments, for which he won the Nobel Prize in 1936, identified acetylcholine (ACh) as a chemical neurotransmitter. Loewi's work also revealed that this compound exerts its effects by preventing the breakdown of acetylcholine.

This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing ACh in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the synapse. This leads to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors, which are widespread throughout the central and peripheral nervous systems. Because it is a tertiary amine, this compound can cross the blood-brain barrier, allowing it to exert significant effects on the central nervous system (CNS), a property not shared by its quaternary amine counterparts like neostigmine.

Role in the Cholinergic Hypothesis of Memory and Alzheimer's Disease

The ability of this compound to cross the blood-brain barrier and modulate central cholinergic activity made it an invaluable tool for investigating the role of acetylcholine in cognition. The "cholinergic hypothesis of memory" posits that functional disturbances in central cholinergic systems are a key factor in the memory loss associated with aging and dementia.

This hypothesis was bolstered by early studies showing that centrally acting anticholinergic drugs like scopolamine could induce memory deficits in healthy young individuals, mimicking aspects of age-related cognitive decline. Conversely, this compound was shown to reverse these deficits and improve memory performance in both animals and humans.

This line of research naturally led to the investigation of this compound as a potential symptomatic treatment for Alzheimer's disease (AD), a condition known to involve significant loss of cholinergic neurons in the brain. Numerous small clinical trials in the 1980s and 1990s demonstrated that this compound could produce modest, temporary improvements in cognitive function, particularly memory, in some AD patients. However, its clinical utility was severely hampered by a very short half-life (around 30-60 minutes), a narrow therapeutic window, and significant peripheral side effects (e.g., nausea, vomiting, diarrhea).

| Study (Year) | N | Dosage/Route | Key Cognitive Outcome | Result |

| Thal et al. (1983) | 8 | Oral this compound (2.0-2.5 mg) + Lecithin | Long-Term Storage Retrieval | 6 of 8 patients showed improvement in a double-blind crossover. |

| Jenike et al. (1990) | 23 | Oral this compound (optimal dose) | Neuropsychological Battery | No significant group differences compared to placebo. |

| A multicenter study (1996) | 366 | Controlled-Release Oral (18-30 mg/day) | ADAS-Cog, CGIC | Statistically significant but modest improvement on ADAS-Cog (1.75 points) and CGIC. |

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CGIC: Clinical Global Impression of Change.

Despite its limitations, the transient success of this compound provided crucial proof-of-concept for the cholinergic hypothesis and paved the way for the development of next-generation acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) with more favorable pharmacokinetic profiles, which became the standard of care for symptomatic AD treatment for decades.

Key Experimental Protocols

The methodologies used in early this compound research laid the groundwork for modern neuropharmacological investigation.

This protocol provides a general framework for measuring the in vivo effect of this compound on brain AChE activity.

-

Animal Dosing: Male Wistar or Sprague-Dawley rats are administered this compound salicylate or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses typically range from 0.05 to 0.5 mg/kg.

-

Tissue Collection: At a predetermined time after injection (e.g., 15, 30, or 60 minutes), animals are euthanized, and the brain is rapidly excised and dissected on ice into specific regions (e.g., cortex, hippocampus, striatum).

-

Homogenization: Brain tissue is weighed and homogenized in a cold phosphate buffer.

-

Cholinesterase Assay: The Ellman assay is a common method. A sample of the brain homogenate is added to a reaction mixture containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine.

-

Measurement: AChE in the sample hydrolyzes acetylthiocholine, producing thiocholine. Thiocholine reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically by the change in absorbance at 412 nm over time.

-

Analysis: The rate of reaction is proportional to the AChE activity. The activity in the this compound-treated animals is compared to the vehicle-treated controls to calculate the percentage of enzyme inhibition.

Passive or conditioned avoidance tasks were frequently used to test the cognitive effects of this compound.

-

Apparatus: A two-chambered box with one light and one dark compartment, connected by a door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.

-

Training (Acquisition Trial): A rat is placed in the light compartment. When it crosses into the dark compartment (a natural tendency), the door closes, and a brief, mild foot shock is delivered (e.g., 0.5 mA for 2 seconds).

-

Drug Administration: Immediately after training or a set time before testing, the animal is injected with this compound or a vehicle control.

-

Testing (Retention Trial): 24 hours after training, the rat is again placed in the light compartment. The latency to cross into the dark compartment is measured.

-

Analysis: A longer latency to enter the dark compartment in the this compound-treated group compared to the control group is interpreted as enhanced memory of the aversive event.

Quantitative Data and Dose-Response Relationships

The effects of this compound are highly dose-dependent. Early research established key quantitative relationships between dose, enzyme inhibition, and acetylcholine levels.

| This compound Dose (mg/kg, s.c.) | Brain AChE Inhibition (%) | Brain ACh Level (% of Control) | Reference |

| 0.125 | ~40% | ~150% | |

| 0.250 | ~55% | ~220% | |

| 0.500 | ~60% | ~230% | |

| 1.000 | ~70% | ~235% |

Data are approximated from graphical representations in Domino & Olds (1974). Doses were administered to rats pre-treated with methylatropine to reduce peripheral effects.

| Brain Region | ACh Increase (% of Control) at 30 min | Reference |

| Striatum | ~180% | |

| Cortex | ~150% | |

| Hippocampus | ~140% |

Data derived from a study in rats administered 650 µg/kg i.m. of this compound. Note the regional variability in ACh accumulation despite relatively uniform enzyme inhibition.

Conclusion: The Legacy of this compound

While this compound itself has been largely superseded in clinical practice by drugs with better safety and pharmacokinetic profiles, its historical importance to neuroscience is immense. It was an essential pharmacological tool that:

-

Provided the first effective treatment for myasthenia gravis.

-

Was instrumental in confirming the theory of chemical neurotransmission.

-

Enabled the mapping of central cholinergic pathways.

-

Gave rise to the cholinergic hypothesis of memory and dementia, a foundational concept in neurodegenerative disease research.

-

Served as the prototype for the development of modern acetylcholinesterase inhibitors for Alzheimer's disease.

For researchers and drug developers today, the story of this compound serves as a powerful case study in translational medicine—from the observation of a natural toxin's effects to the elucidation of its molecular mechanism and its application to treating human disease.

Methodological & Application

Application Notes and Protocols: Dose-Response of Physostigmine in SH-SY5Y Neuroblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physostigmine, a reversible acetylcholinesterase inhibitor, is known for its role in increasing acetylcholine levels in the synapse. This application note provides a detailed protocol to characterize the dose-response effects of this compound on the human neuroblastoma cell line, SH-SY5Y. The following protocols outline methods to assess cell viability, apoptosis, and the modulation of key signaling pathways. SH-SY5Y cells are a widely used in vitro model for neurotoxicity and neurodegenerative disease research. Understanding the dose-dependent effects of this compound is crucial for elucidating its mechanisms of action and potential therapeutic or cytotoxic properties. A related compound, pyridostigmine bromide, has been shown to impact cell viability, apoptosis, and DNA damage in SH-SY5Y cells, suggesting that this compound may elicit similar dose-dependent responses.

Data Presentation

The following tables summarize expected quantitative data from dose-response experiments with this compound in SH-SY5Y cells.

Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.6 ± 4.8 |

| 10 | 95.3 ± 5.1 |

| 50 | 82.1 ± 6.3 |

| 100 | 65.4 ± 7.9 |

| 250 | 48.7 ± 8.2 |

| 500 | 30.2 ± 6.5 |

Table 2: Apoptotic Effects of this compound on SH-SY5Y Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |

| 0 (Control) | 3.1 ± 1.1 | 1.5 ± 0.5 |

| 50 | 8.9 ± 2.3 | 3.2 ± 1.0 |

| 100 | 15.4 ± 3.5 | 7.8 ± 1.9 |

| 250 | 25.8 ± 4.1 | 14.6 ± 2.8 |

Table 3: Modulation of Signaling Protein Expression by this compound (Western Blot Analysis)

| This compound Concentration (µM) | p-p38 MAPK (Relative Density) | Cleaved Caspase-3 (Relative Density) | Bcl-2 (Relative Density) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 50 | 1.8 | 1.5 | 0.8 |

| 100 | 2.5 | 2.2 | 0.6 |

| 250 | 3.7 | 3.1 | 0.4 |

Experimental Protocols

Cell Culture and Treatment

SH-SY5Y cells should be cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight before treatment with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][2][3][4]

-

Materials:

-

SH-SY5Y cells

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[1][4]

-

Treat the cells with a range of this compound concentrations and incubate for 24-48 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate for 10 minutes to ensure complete dissolution.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[5][6][7][8][9]

-

Materials:

-

SH-SY5Y cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Seed SH-SY5Y cells in 6-well plates and treat with this compound as described above.

-

Harvest the cells by trypsinization and wash twice with ice-cold PBS.[5]

-

Centrifuge the cells at 1000 rpm for 5 minutes and resuspend in 1X binding buffer.[5]

-

Add 5 µL of Annexin V-FITC and incubate in the dark at room temperature for 15-30 minutes.[5]

-

Add 10 µL of Propidium Iodide (PI) and incubate in the dark for 5 minutes.[5]

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for western blotting to detect changes in protein expression.

-

Materials:

-

SH-SY5Y cells

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38 MAPK, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treatment with this compound, wash the cells with cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C with gentle shaking.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Visualizations

Caption: Experimental workflow for assessing the dose-response of this compound.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. goldbio.com [goldbio.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. kumc.edu [kumc.edu]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Protocol for Physostigmine Administration in Rodent Models: Application Notes and Detailed Methodologies

Application Notes for Researchers and Drug Development Professionals

Physostigmine, a reversible acetylcholinesterase (AChE) inhibitor, serves as a critical pharmacological tool in neuroscience research, particularly in studies involving cholinergic neurotransmission. By preventing the breakdown of acetylcholine (ACh), this compound elevates ACh levels in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism of action makes it a valuable compound for investigating cognitive processes, modeling cholinergic dysfunction seen in neurological disorders like Alzheimer's disease, and assessing the therapeutic potential of novel pro-cholinergic agents.

Due to its ability to cross the blood-brain barrier, this compound can modulate both central and peripheral cholinergic systems.[1][2] This property is crucial for studying its effects on learning and memory, which are regulated by central cholinergic pathways.[3][4] However, its dual action also necessitates careful consideration of peripheral side effects, which can influence behavioral outcomes. Researchers often co-administer a peripherally acting muscarinic antagonist, such as methylscopolamine, to mitigate these peripheral effects when studying central cholinergic mechanisms.[5]

The selection of dose, route, and frequency of this compound administration is critical and depends on the specific research question. Acute administration is commonly used to study immediate effects on cognition and behavior, while chronic administration, often via osmotic minipumps, is employed to investigate long-term neuroadaptations.[6] It is imperative to conduct dose-response studies to determine the optimal concentration that elicits the desired effect without causing significant toxicity.[7][8]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in the cholinergic synapse.

Experimental Protocols

Preparation of this compound Solution

-

Materials: this compound salicylate, sterile 0.9% saline.

-

Procedure:

-

Weigh the desired amount of this compound salicylate.

-

Dissolve in sterile 0.9% saline to the desired concentration. Common concentrations range from 0.05 mg/mL to 1 mg/mL.

-

Vortex until fully dissolved.

-

Prepare fresh daily and protect from light, as this compound is light-sensitive.

-

Rodent Models and Administration Routes

-

Animals: Sprague-Dawley rats and Swiss Webster mice are commonly used strains.[4][5] The age and weight of the animals should be consistent across experimental groups.

-

Routes of Administration:

-

Intraperitoneal (IP): A common route for systemic administration. In mice, a typical dose for cognitive enhancement is 0.1 mg/kg.[4]

-

Subcutaneous (SC): Another frequent route for systemic delivery. Doses in rats for behavioral studies range from 0.1 to 0.25 mg/kg.[9]

-

Intramuscular (IM): Used for dose-response studies of cholinesterase inhibition, with doses ranging from 25 to 500 µg/kg in rats.[7]

-

Oral (PO): this compound has low bioavailability via this route due to a significant first-pass effect.[10]

-

Continuous Infusion: Osmotic minipumps can be used for long-term administration. Doses of 0.0075 mg/kg/hr and 0.06 mg/kg/hr have been used in rats.[6]

-

Experimental Workflow for a Cognitive Enhancement Study

Caption: General workflow for a rodent cognitive enhancement study using this compound.

Behavioral Assay: Object Recognition Test in Mice

This test assesses short-term memory.[4]

-

Apparatus: An open-field box.

-

Procedure:

-

Habituation: Allow mice to explore the empty box for a set period (e.g., 10 minutes) for 2-3 days.

-

Training Trial: Place two identical objects in the box and allow the mouse to explore for 15 minutes.

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

-

Test Trial: Replace one of the familiar objects with a novel object. Place the mouse back in the box and record the time spent exploring each object for a set period (e.g., 5 minutes).

-